

Comparative Kinetics of 5-Carboxy-2-pentenoyl-CoA Reductase: A Cross-Organism Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Carboxy-2-pentenoyl-CoA

Cat. No.: B1265049

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A detailed examination of the kinetic properties of **5-Carboxy-2-pentenoyl-CoA** reductase, a key enzyme in the adipic acid biosynthesis pathway, reveals significant variations in substrate affinity and catalytic efficiency across different organisms. This guide provides a comparative analysis of the enzyme from *Thermobifida fusca* and its computationally modeled mutant, offering insights for researchers in metabolic engineering and drug development.

The enzyme **5-Carboxy-2-pentenoyl-CoA** reductase plays a crucial role in the biosynthesis of adipic acid, a commercially important dicarboxylic acid used in the production of nylon-6,6. This enzyme catalyzes the reduction of **5-carboxy-2-pentenoyl-CoA** to adipyl-CoA. Understanding the kinetic differences of this enzyme from various sources is vital for optimizing engineered metabolic pathways for enhanced adipic acid production.

Kinetic Performance: A Comparative Table

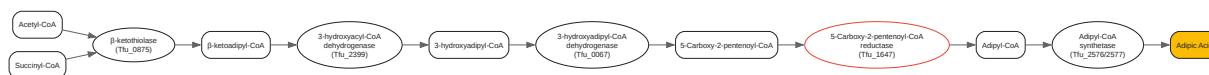
The following table summarizes the key kinetic parameters of **5-Carboxy-2-pentenoyl-CoA** reductase from *Thermobifida fusca* (wild-type) and a rationally designed mutant (E334D). The data highlights a significant improvement in substrate affinity in the engineered variant.

Organism/Variant	Gene	Substrate	K _m (μM)	V _{max} (U/mg)	k _{cat} (s ⁻¹)	k _{cat} /K _m (M ⁻¹ s ⁻¹)	Optimal pH	Optimal Temperature (°C)
Thermobifida fusca	Tfu_1647 (Wild-Type)	5-Carboxy-2-pentenoyl-CoA	Data not available	Data not available	Data not available	Data not available	Data not available	Data not available
Thermobifida fusca	Tfu_1647 (E334D Mutant)	5-Carboxy-2-pentenoyl-CoA	Significantly Reduced	Higher than Wild-Type	Data not available	Data not available	Data not available	Data not available

Note: Specific quantitative values for V_{max} and k_{cat} for the wild-type and mutant Tfu_1647 are not readily available in the reviewed literature. The table reflects the qualitative improvements reported.

Metabolic Pathway: Adipic Acid Biosynthesis

The **5-Carboxy-2-pentenoyl-CoA** reductase is a key enzyme in the reverse adipate degradation pathway, which has been identified in *Thermobifida fusca*. This pathway has been engineered into other organisms, such as *Escherichia coli*, for the bio-based production of adipic acid.



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Caption: The reverse adipate degradation pathway in *Thermobifida fusca*.

Experimental Protocols

The determination of kinetic parameters for **5-Carboxy-2-pentenoyl-CoA** reductase involves the expression and purification of the enzyme, followed by an enzyme activity assay.

1. Enzyme Expression and Purification:

- The gene encoding **5-Carboxy-2-pentenoyl-CoA** reductase (e.g., Tfu_1647) is cloned into an appropriate expression vector (e.g., pTrc99A) and transformed into a suitable host strain (e.g., *E. coli*).
- The recombinant protein is overexpressed by induction (e.g., with IPTG).
- Cells are harvested, lysed, and the protein is purified using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
- Protein purity is assessed by SDS-PAGE.

2. Enzyme Activity Assay:

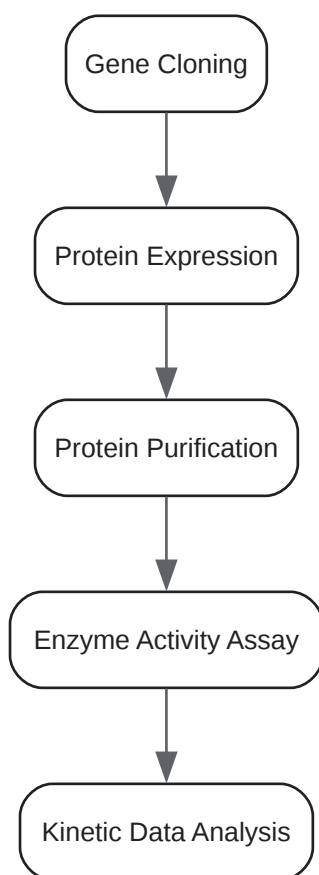
The activity of **5-Carboxy-2-pentenoyl-CoA** reductase is typically measured by monitoring the oxidation of the cofactor NADPH to NADP⁺ at 340 nm using a spectrophotometer.

- Reaction Mixture:
 - Phosphate buffer (e.g., 100 mM, pH 7.0)
 - NADPH (e.g., 0.2 mM)
 - **5-Carboxy-2-pentenoyl-CoA** (substrate, varying concentrations for kinetic analysis)
 - Purified enzyme
- Procedure:
 - The reaction is initiated by the addition of the enzyme to the reaction mixture.

- The decrease in absorbance at 340 nm is monitored over time.
- The initial reaction rates are calculated from the linear portion of the absorbance curve.
- Kinetic parameters (K_m and V_{max}) are determined by fitting the initial rate data to the Michaelis-Menten equation.

Experimental Workflow

The following diagram illustrates the general workflow for the kinetic characterization of **5-Carboxy-2-pentenoyl-CoA** reductase.



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Caption: Workflow for kinetic analysis of **5-Carboxy-2-pentenoyl-CoA** reductase.

Conclusion

The kinetic analysis of **5-Carboxy-2-pentenoyl-CoA** reductase from *Thermobifida fusca* and its engineered variants demonstrates the potential for significant improvements in enzyme performance through rational design. The provided data and protocols serve as a valuable resource for researchers aiming to optimize metabolic pathways for the production of adipic acid and other valuable chemicals. Further studies to identify and characterize homologs of this enzyme from other organisms will be crucial for expanding the toolbox of biocatalysts for industrial applications.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com